2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Description
The exact mass of the compound 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is 195.0062613 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARYBJRDXCPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732991 | |
| Record name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917806-24-7 | |
| Record name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Technical Whitepaper: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
CAS Registry Number: 917806-24-7 Molecular Formula: C₇H₅ClF₃N Molecular Weight: 195.57 g/mol [1][2]
Executive Summary
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block used primarily in the synthesis of next-generation agrochemicals and pharmaceutical agents.[3] Its structural uniqueness lies in the contiguous substitution pattern (2,3,4-positioning), which combines the steric bulk of a methyl group with the strong electron-withdrawing nature of the trifluoromethyl moiety. This specific arrangement modulates the reactivity of the 2-chloro position, making it a tunable electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SₙAr), essential for constructing complex bioactive scaffolds.
Part 1: Structural Identity & Physicochemical Profile
The molecule features a pyridine core substituted at three consecutive positions.[2][4][5] The electronic interplay between the substituents defines its chemical behavior.
| Property | Data |
| CAS Number | 917806-24-7 |
| IUPAC Name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine |
| SMILES | Cc1c(C(F)(F)F)ccnc1Cl |
| InChI Key | (Computed) InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 |
| Molecular Weight | 195.57 g/mol |
| Exact Mass | 195.006 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity due to -CF₃ and -Cl) |
Structural Analysis:
-
C2-Chlorine: The primary site of reactivity. Activated by the ring nitrogen and the electron-withdrawing -CF₃ group at C4 (para-like relationship to C2 is not present here, but inductive effects persist).
-
C3-Methyl: Provides steric hindrance, preventing unwanted nucleophilic attack at C3 and influencing the conformation of biaryl systems formed via coupling at C2.
-
C4-Trifluoromethyl: A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, increasing the electrophilicity at C2 and C6.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine typically follows a "Ring Construction followed by Functionalization" strategy, as direct trifluoromethylation of 2-chloro-3-methylpyridine is non-selective.
Retrosynthetic Analysis
The most robust route involves constructing the pyridine ring from acyclic precursors to establish the 3-methyl-4-trifluoromethyl pattern, followed by chlorination.
-
Precursor Assembly: Condensation of a trifluoromethyl-beta-diketone or equivalent (e.g., 4,4,4-trifluoro-3-oxobutanoate derivative) with a source of ammonia and a 3-carbon unit.
-
Cyclization: Formation of 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine (the pyridone tautomer).
-
Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (POCl₃).
Experimental Protocol: Deoxychlorination (General Procedure)
Note: This protocol describes the conversion of the pyridone intermediate to the final chloro-product, a standard industry transformation.
Reagents:
-
2-Hydroxy-3-methyl-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 equiv)
-
Catalytic DMF (N,N-Dimethylformamide) (0.1 equiv)
-
Solvent: Toluene or neat (if POCl₃ is in excess)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the 2-hydroxy precursor.
-
Addition: Add POCl₃ slowly at room temperature. Add catalytic DMF (Vilsmeier-Haack type activation).
-
Reaction: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting pyridone.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Exothermic reaction!
-
Workup: Neutralize the aqueous layer with NaHCO₃ or NaOH (keep T < 20°C). Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).
Part 3: Reactivity & Functionalization Map
The compound serves as a "linchpin" intermediate. The reactivity is dominated by the C-Cl bond, but the C-H bonds at C6 also offer opportunities for late-stage functionalization.
Reactivity Logic:
-
SₙAr (Nucleophilic Aromatic Substitution): The C2-Cl bond is labile toward strong nucleophiles (alkoxides, amines, thiols) due to the electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group.
-
Transition Metal Coupling: Excellent substrate for Pd-catalyzed Suzuki-Miyaura coupling to form biaryl cores. The C3-methyl group may require specialized ligands (e.g., SPhos, XPhos) to overcome steric hindrance during the oxidative addition or transmetallation steps.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic workflow from acyclic precursors to the target chloride, and subsequent divergence into medicinal chemistry scaffolds.
Part 4: Applications in Drug Discovery
Bioisosterism & Pharmacophore Design:
-
Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C4 position. The C3-methyl group can block nitro-reduction or other metabolic attacks at the adjacent positions.
-
Lipophilicity Modulation: The combination of -Cl and -CF₃ significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.
-
Conformational Control: In biaryl systems (e.g., 2-phenyl-3-methyl-4-CF3-pyridine), the C3-methyl group forces the two rings to twist out of planarity (atropisomerism potential), which can improve selectivity for enzyme binding pockets.
Target Classes:
-
Kinase Inhibitors: Used as a core scaffold where the pyridine nitrogen interacts with the hinge region of the kinase ATP-binding site.
-
Agrochemicals: Key intermediate for herbicides and insecticides requiring high environmental stability and lipophilicity.
References
-
Chemical Identity & CAS: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (CAS 917806-24-7).[1][2][4][5] CymitQuimica / Fluorochem Catalog. Link
-
General Synthesis of Halopyridines: Process for the preparation of substituted halopyridines. Patent DE102005030402B4. Google Patents. Link
-
Structural Isomer Data (Comparative): 2-Chloro-4-(trifluoromethyl)pyridine. PubChem Compound Summary. Link
Sources
- 1. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine [aromalake.com]
- 2. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine [aromalake.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 67118-31-4,2-(2-oxopyrrolidin-1-yl)butanoic acid_CoreSyn [coresyn.com]
- 5. 67118-31-4,2-(2-oxopyrrolidin-1-yl)butanoic acid_CoreSyn [coresyn.com]
Strategic Sourcing & Technical Profile: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and quality assurance protocols for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine .
CAS: 917806-24-7 | Formula: C₇H₅ClF₃N | MW: 195.57 g/mol [1]
Executive Summary
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a high-value fluorinated heterocyclic building block used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and small-molecule kinase inhibitors.[1] Unlike commodity pyridines, this specific isomer represents a "privileged scaffold" where the steric bulk of the 3-methyl group and the lipophilicity of the 4-trifluoromethyl group provide unique metabolic stability and binding affinity profiles.[1]
Current market analysis for 2025–2026 indicates a supply chain heavily concentrated in East Asia (China), with pricing driven by the availability of trifluoromethylation reagents.[1] Researchers and procurement officers must navigate a landscape of "catalog suppliers" versus "actual manufacturers," necessitating rigorous vendor validation.[1]
Technical Specifications & Critical Quality Attributes (CQAs)
To ensure reproducibility in downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the incoming material must meet specific CQAs.[1]
| Attribute | Specification | Criticality |
| Appearance | Colorless to pale yellow oil/low-melting solid | Medium (Darkening indicates oxidation) |
| Purity (GC/HPLC) | ≥ 97.0% (Area %) | High (Isomeric impurities affect yield) |
| Water Content | ≤ 0.5% (Karl Fischer) | High (Interferes with organometallic coupling) |
| Regioisomer Impurity | < 1.0% (2-Chloro-4-methyl-3-CF₃) | Critical (Difficult to separate downstream) |
| Free Acidity | < 0.2% (as HCl) | Medium (Corrosion risk/catalyst poisoning) |
Synthesis Logic & Cost Drivers
Understanding the synthesis allows buyers to predict price fluctuations.[1] The industrial route typically involves the chlorination of a pyridone precursor or N-oxide, which is cost-intensive due to hazardous reagents (POCl₃) and waste treatment.[1]
Retrosynthetic Pathway Analysis
The presence of the 3-methyl and 4-trifluoromethyl groups necessitates a specific construction logic to avoid regioisomeric mixtures.[1]
Figure 1: Retrosynthetic logic showing the primary cost driver: the construction of the trifluoromethyl-substituted pyridone ring.
Key Cost Drivers[1][4]
-
Fluorine Source: The cost of trifluoroacetoacetate or trifluoroacetic anhydride (TFAA) directly impacts the starting material price.
-
Waste Management: The chlorination step generates phosphorus byproducts that require expensive environmental remediation, strictly regulated in major production hubs like Jiangsu and Shandong.[1]
-
Isomer Separation: If the ring closure is not regioselective, distillation is required to remove the 4-methyl-3-CF₃ isomer, reducing overall yield and increasing cost.[1]
Supply Chain & Price Trends (2025-2026)
Supplier Landscape
The market is divided into Contract Manufacturing Organizations (CMOs) who synthesize on demand, and Catalog Aggregators who hold small stock.[1]
-
Primary Manufacturing Hubs: China (Shandong, Zhejiang), India (Hyderabad).[1]
-
Key Global Suppliers (Verified Presence):
Price Trend Analysis
Pricing is volume-dependent.[1][2] The "Catalog Price" is significantly higher than the "Campaign Price."
| Scale | Estimated Price Range (USD) | Lead Time | Market Trend |
| Lab Scale (1g - 10g) | $80 - $150 / g | 1-2 Weeks | Stable (Inventory based) |
| Pilot Scale (100g - 1kg) | $2,500 - $4,000 / kg | 4-6 Weeks | Rising (Raw material costs) |
| Commercial (>100kg) | Negotiated ($800 - $1,200 / kg) | 3-4 Months | Volatile (Regulatory impact) |
Forecast: Prices are expected to rise by 5-8% in Q3 2026 due to stricter environmental enforcement on fluorinated chemical producers in East Asia.[1]
Procurement & Quality Assurance Protocol
To ensure scientific integrity, researchers must treat the procurement process as an experimental variable.[1] The following protocol validates the identity and purity of the sourced material.
Incoming Material Validation Workflow
Do not rely solely on the vendor's Certificate of Analysis (CoA).[1]
Figure 2: Self-validating quality control workflow for incoming chemical intermediates.
Analytical Checkpoints (Self-Validation)
-
1H NMR Diagnostic Signals: Look for the specific coupling pattern of the pyridine protons.[1] The 3-methyl group will appear as a singlet around δ 2.3-2.5 ppm .[1] The aromatic protons (H-5, H-6) will show characteristic splitting (doublets) distinct from the 4-methyl isomer.[1]
-
19F NMR: Essential to confirm the trifluoromethyl group integrity (singlet around -60 to -65 ppm ) and absence of inorganic fluoride impurities.[1]
References
-
CoreSyn Product Catalog . 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (CAS 917806-24-7).[1][3][4][5] CoreSyn Inc.[1][2][4] Link
-
ChemicalBook . Synthesis and Industrial Application of Trifluoromethylpyridines. ChemicalBook Technical Data. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Halogenated Pyridines. Link
-
GuideChem . Global Chemical Market Reports: Fluorinated Pyridine Derivatives 2024-2025. Link
-
CymitQuimica . Product Specification: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 4. 67118-31-4,2-(2-oxopyrrolidin-1-yl)butanoic acid_CoreSyn [coresyn.com]
- 5. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine [aromalake.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
[1]
Abstract & Strategic Overview
The substrate 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and agrochemicals.[1] However, it presents a dichotomous synthetic challenge:
-
Steric Hindrance: The 3-methyl group exerts significant ortho-steric pressure, impeding the coordination of the palladium catalyst and the subsequent oxidative addition.
-
Electronic Activation: The 4-trifluoromethyl (CF
) group strongly withdraws electrons, lowering the LUMO energy of the pyridine ring. While this activates the C-Cl bond for oxidative addition, it renders the resulting biaryl product electron-deficient, potentially complicating reductive elimination or inviting side reactions (e.g., hydrolysis).
Standard protocols utilizing Pd(PPh
This guide details an optimized, high-fidelity coupling protocol using Third-Generation Buchwald Precatalysts (XPhos Pd G3) and PEPPSI-IPr systems, specifically engineered to overcome the steric/electronic mismatch of this scaffold.
Mechanistic Insight & Catalyst Selection
The Steric-Electronic Mismatch
The success of this reaction hinges on the Oxidative Addition (OA) and Reductive Elimination (RE) steps.[1]
-
Oxidative Addition: The electron-poor nature of the pyridine (due to 4-CF
) facilitates OA.[1] However, the 3-methyl group physically blocks the approach of the Pd(0) species. Solution: Use a catalyst with a bulky, electron-rich ligand that forms a monoligated Pd(0) species (L-Pd(0)), which is smaller and more reactive than the bis-ligated complexes (L -Pd(0)).[1] -
Transmetallation: This is often the rate-determining step in hindered systems.[1] The use of a strong base (K
PO ) and a protic co-solvent (water) is non-negotiable to form the reactive hydroxo-palladium intermediate.[1]
Recommended Catalyst Systems
-
Primary System (Discovery/High-Throughput): XPhos Pd G3 (or G2).[1] The XPhos ligand provides the necessary steric bulk to enforce a monoligated species, while its electron-rich nature accelerates OA into the C-Cl bond.
-
Secondary System (Scale-up/Cost-Efficiency): Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is extremely robust, air-stable, and prevents catalyst decomposition during the extended heating often required for hindered substrates.
Mechanistic Pathway Diagram[1]
Caption: Catalytic cycle emphasizing the critical Oxidative Addition step where the 3-methyl steric clash must be overcome by the L-Pd(0) species.
Experimental Protocols
Protocol A: High-Performance Method (XPhos Pd G3)
Best for: Library synthesis, difficult boronic acids, and maximizing yield.[1]
Reagents:
-
Substrate: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)[1]
-
Note: If G3 is unavailable, use XPhos Pd G2 or Pd(OAc)
(5%) + XPhos (10%).[1]
-
-
Base: K
PO (3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Concentration: 0.2 M
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), boronic acid (1.2 equiv), K
PO (3.0 equiv), and XPhos Pd G3 (0.02 equiv). -
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Tip: Degas solvents by sparging with inert gas for 15 mins prior to use.[1]
-
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800-1000 rpm).
-
Time: Typically 2–4 hours. Monitor by LCMS.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na
SO . -
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Scale-Up Method (Pd-PEPPSI-IPr)
Best for: Gram-scale synthesis, cost reduction, and air stability.[1]
Reagents:
Modifications:
-
If using n-Butanol, the reaction can be run open to air (if rapid) or under light inert atmosphere.[1]
-
Temperature: 80 °C is often sufficient due to the high activity of the NHC ligand.
Optimization & Screening Data
When applying these conditions to diverse boronic acids, reactivity may vary. Use this screening matrix to optimize.
| Variable | Condition A (Standard) | Condition B (Difficult) | Condition C (Base-Sensitive) |
| Catalyst | XPhos Pd G3 (2%) | Pd-PEPPSI-IPr (2%) | Pd(dppf)Cl |
| Ligand Class | Biaryl Phosphine (Bulky) | NHC (Strong | Bidentate (Chelating) |
| Base | K | Cs | KF or NaHCO |
| Solvent | Dioxane/H | Toluene/H | THF/H |
| Temp | 100 °C | 80 °C | 60–80 °C |
| Success Rate | High (>90%) | High (>85%) | Moderate (40-60%) |
Troubleshooting Guide
-
Problem: Low Conversion (<20%).
-
Cause: Catalyst poisoning or failure to oxidative add.
-
Fix: Switch to Pd-PEPPSI-IPr . Increase Temp to 110 °C. Ensure solvents are strictly degassed.
-
-
Problem: Protodeboronation (Boronic acid loses B(OH)
). -
Problem: Homocoupling of Boronic Acid.
-
Cause: Oxidation of boronic acid by O
. -
Fix: Rigorous degassing is required. Add a drop of catalyst scavenger at the end to confirm.
-
Decision Tree Workflow
Caption: Decision tree for selecting the optimal coupling conditions based on the boronic acid partner.
References
-
Buchwald, S. L., et al. (2013). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium organotrifluoroborates and sulfamates." Organic Letters, 15(10), 2534-2537.[1]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[1][3] Chemistry – A European Journal, 12(18), 4749-4755.[1] [1]
-
Molander, G. A., et al. (2012). "Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions." Organic Letters, 14(17), 4458-4461.[1]
-
Sigma-Aldrich. "XPhos Pd G2 Product Information & Applications."[1]
-
Vertex AI Search. "Palladium-Catalyzed Cross-Coupling of Sterically Hindered 2-Chloropyridines." 4
Nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: Strategic Functionalization of an Electron-Deficient Pyridine Core
In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals and functional materials. The ability to precisely modify this heterocycle is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and reliable strategy for the C-N, C-O, and C-S bond formation on electron-deficient aromatic systems.
This guide focuses on a particularly valuable substrate: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine . This molecule is primed for SNAr for several key reasons:
-
Inherent Electron Deficiency: The nitrogen atom in the pyridine ring acts as an electron sink, polarizing the ring and making it susceptible to nucleophilic attack.
-
Powerful Activating Group: The trifluoromethyl (-CF₃) group at the 4-position is a potent electron-withdrawing group via induction, significantly lowering the electron density of the aromatic system. This activation is most pronounced at the positions ortho and para to the -CF₃ group (the 2-, 6-, and 4-positions).
-
Effective Leaving Group: The chlorine atom at the 2-position serves as a competent leaving group, positioned at a site highly activated by both the ring nitrogen and the -CF₃ group.
-
Stereoelectronic Influence: The 3-methyl group introduces subtle steric and electronic effects that can influence reaction kinetics and, in some cases, the conformational preferences of the final product.
The convergence of these features makes 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine an exemplary substrate for SNAr, allowing for the construction of diverse molecular architectures under relatively mild conditions. This document provides a detailed exploration of its reactivity, including mechanistic insights and field-tested protocols for its reaction with various classes of nucleophiles.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine does not proceed through a direct displacement (like an Sₙ2 reaction) but rather a stepwise addition-elimination mechanism . The generally accepted pathway involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3]
-
Step 1: Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (the ipso-carbon). This disrupts the aromaticity of the pyridine ring and forms a tetrahedral, anionic intermediate—the Meisenheimer complex. The stability of this complex is the linchpin of the entire process. The negative charge is effectively delocalized across the molecule, particularly onto the electronegative nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. This delocalization lowers the activation energy of the initial attack, making it the rate-determining step in many cases.[3][4]
-
Step 2: Elimination of the Leaving Group: Aromaticity is restored in a rapid subsequent step through the expulsion of the chloride ion, yielding the final substituted product.
Sources
Application Notes and Protocols for Agrochemical Synthesis Utilizing the 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Scaffold
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Modern Agrochemicals
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern agrochemical design. The unique electronic properties of the CF₃ group—strong electron-withdrawing character and high lipophilicity—can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] When integrated into a pyridine ring, this moiety creates a versatile building block for a new generation of potent insecticides, fungicides, and herbicides.[1][2]
The 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine scaffold is a highly promising, albeit specialized, starting material for the synthesis of novel agrochemicals. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, a critical step in building more complex molecular architectures. The strategic placement of the methyl and trifluoromethyl groups is anticipated to modulate the reactivity of the pyridine ring and influence the biological activity of the final product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. We will explore its application in the synthesis of key agrochemical intermediates, specifically focusing on the construction of pyridylpyrazole carboxamides, a class of compounds known for their potent insecticidal properties. The protocols provided are based on established synthetic routes for analogous compounds and have been adapted to the specific reactivity of the target scaffold.
Core Synthetic Strategy: From Pyridine to Pyridylpyrazole Carboxamide
The primary synthetic pathway for leveraging the 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine scaffold in agrochemical synthesis involves a multi-step sequence to construct a pyridylpyrazole intermediate. This intermediate can then be coupled with a suitable anthranilic acid derivative to yield the final active ingredient.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow from the pyridine scaffold to the final agrochemical.
Part 1: Synthesis of the Key Intermediate: (3-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine
The initial and most critical step is the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with hydrazine. This reaction is foundational for the subsequent construction of the pyrazole ring.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the trifluoromethyl group.
-
Hydrazine as Nucleophile: Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group to form the corresponding pyridylhydrazine.
-
Solvent and Temperature: Ethanol is a common and effective solvent for this type of reaction, and reflux temperatures are typically required to drive the reaction to completion.
Detailed Experimental Protocol: Hydrazinolysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Disclaimer: This protocol is adapted from general procedures for the synthesis of 2-hydrazinylpyridines.[3] Researchers should conduct small-scale trials to optimize conditions for this specific substrate.
Materials:
-
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of starting material).
-
Slowly add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine. This product is often used in the next step without further purification.
Part 2: Construction of the Pyrazole Ring
The synthesized pyridylhydrazine is a key building block for the formation of the pyrazole ring through a cyclization reaction with a 1,3-dicarbonyl equivalent, such as diethyl maleate.
Causality Behind Experimental Choices:
-
Condensation and Cyclization: The reaction proceeds through a condensation of the hydrazine with one of the carbonyl groups of diethyl maleate, followed by an intramolecular cyclization to form the pyrazolidinone ring.
-
Base Catalysis: A base, such as sodium ethoxide, is typically used to deprotonate the active methylene compound, facilitating the initial condensation step.
Detailed Experimental Protocol: Cyclization of (3-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine with Diethyl Maleate
Disclaimer: This protocol is based on established methods for the synthesis of pyrazolidinone intermediates from pyridylhydrazines. Optimization for the specific substrate is recommended.
Materials:
-
(3-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine (from Part 1)
-
Diethyl maleate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl maleate (1.0 eq) dropwise at room temperature.
-
Add a solution of (3-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude pyrazolidinone intermediate can be purified by crystallization or column chromatography.
Part 3: Aromatization and Functionalization of the Pyrazole Ring
The pyrazolidinone intermediate undergoes subsequent bromination and oxidation to yield the aromatic pyridylpyrazole carboxylic acid ester.
Causality Behind Experimental Choices:
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or phosphorus oxybromide, is used to introduce a bromine atom at a specific position on the pyrazole ring, a common feature in many potent insecticides.
-
Oxidation: An oxidizing agent is required to convert the pyrazolidine ring to the aromatic pyrazole ring.
Part 4: Final Amide Coupling to Yield the Agrochemical
The final step in the synthesis of many pyridylpyrazole carboxamide agrochemicals is the coupling of the pyridylpyrazole carboxylic acid (obtained after hydrolysis of the ester) with a substituted anthranilic acid derivative.
Causality Behind Experimental Choices:
-
Amide Bond Formation: This is a standard transformation in organic synthesis, often facilitated by a coupling agent (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.
Note: The specific anthranilic acid derivative and coupling conditions will depend on the target agrochemical.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for analogous reactions, as specific data for the 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine scaffold is not widely published. This data should be used as a guideline for expected outcomes.
| Reaction Step | Starting Material | Reagents | Typical Yield (%) | Reference |
| Hydrazinolysis | 2-Chloropyridine derivative | Hydrazine hydrate, Ethanol | 90-97% | [3] |
| Cyclization | Pyridylhydrazine | Diethyl maleate, NaOEt | 60-80% | Analogous Reactions |
| Amide Coupling | Pyrazole carboxylic acid | Anthranilic acid derivative, Coupling agents | 70-90% | Analogous Reactions |
Visualization of Key Transformations
The following diagrams illustrate the key chemical transformations described in the protocols.
Caption: Hydrazinolysis of the starting material.
Caption: Cyclization to form the pyrazolidinone ring.
Conclusion and Future Outlook
The 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine scaffold represents a valuable and largely untapped resource for the development of novel agrochemicals. The synthetic routes outlined in these application notes provide a solid foundation for researchers to explore the potential of this building block. While the protocols provided are based on well-established chemical principles and analogous systems, further optimization and process development will be necessary to achieve industrial-scale synthesis. Future research should focus on elucidating the precise influence of the methyl and trifluoromethyl substituents on the reactivity and biological activity of the resulting compounds, paving the way for the next generation of highly effective and selective crop protection agents.
References
-
Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2023). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 8(10). Available at: [Link]
- Bayer CropScience AG. (2010). Fungicide pyrazole carboxamides derivatives. WO2010130767A2. Google Patents.
- Sumitomo Chemical Company, Limited. (1988). Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. US4742074A. Google Patents.
- Bayer Pharma AG. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. US9957232B2. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available at: [Link]
- Central Glass Co., Ltd. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine. US8691997B2. Google Patents.
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
- Shanghai Institute of Technology. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A. Google Patents.
- Gharda Chemicals Limited. (2016). Process for the Preparation of Pyrazole Derivatives. US20160244412A1. Google Patents.
-
Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Agrochemical Intermediate 2-Chloro-5-(trifluoromethyl) Pyridine 52334-81-3. Available at: [Link]
- Syngenta Crop Protection AG. (2022). Process for the manufacture of pyrazoles or pyrimidones. US11299463B2. Google Patents.
-
Organic Syntheses. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Available at: [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. Available at: [Link]
-
Organic Syntheses. (n.d.). 4. Available at: [Link]
-
Zhang, J., Tang, J., Chen, Z., & Wu, X. F. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 938363. Available at: [Link]
-
Kumar, A., Singh, V. K., & Yadav, S. (2020). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 18(3), 467-471. Available at: [Link]
-
Scholl, Y., & Griesbeck, A. G. (2021). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+ 2] Dipolar Cycloaddition. ChemistryOpen, 10(1), 38-42. Available at: [Link]
-
Li, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6821. Available at: [Link]
Sources
Application Note: Preparation of 3-Methyl-4-(trifluoromethyl)pyridine Derivatives via Regioselective Chlorination
This Application Note is structured as a comprehensive technical guide for the synthesis of 3-methyl-4-(trifluoromethyl)pyridine and its subsequent derivatives. The narrative focuses on the industrial "Side-Chain Chlorination/Fluorination" route, which is the most direct application of "chlorination" technology for this scaffold.
Executive Summary
The moiety 3-methyl-4-(trifluoromethyl)pyridine is a critical pharmacophore in modern agrochemical (e.g., HPPD-inhibiting herbicides) and pharmaceutical design. Its unique steric profile, combined with the metabolic stability of the trifluoromethyl (
While building-block cyclization methods exist, they often require expensive precursors (e.g., trifluoroacetoacetates). This guide details the Chlorination-Fluorination Protocol , a scalable industrial route starting from the commodity chemical 3,4-lutidine (3,4-dimethylpyridine) . This method leverages the differential radical reactivity of the 3- and 4-methyl positions to achieve regioselective side-chain chlorination, followed by halogen exchange (Halex) and ring functionalization.
Strategic Analysis: The Chlorination Route
The synthesis hinges on converting the 4-methyl group of 3,4-lutidine into a trifluoromethyl group while preserving the 3-methyl group.
Mechanistic Basis of Selectivity
Radical chlorination of pyridine alkyl groups is sensitive to electronic effects.
-
4-Position Reactivity: The methyl group at the 4-position is para to the pyridine nitrogen. The intermediate radical (or enamine-like transition state in acid-catalyzed processes) is more stabilized by the electron-withdrawing nitrogen than the 3-position (meta).
-
Selectivity Control: By controlling temperature and chlorine stoichiometry, kinetic selectivity favors the formation of 3-methyl-4-(trichloromethyl)pyridine over the 3-(trichloromethyl) isomer.
Synthetic Pathway Overview
The workflow consists of three critical phases:
-
Radical Chlorination: 3,4-Lutidine
3-Methyl-4-(trichloromethyl)pyridine. -
Fluorination (Halex): Trichloromethyl intermediate
3-Methyl-4-(trifluoromethyl)pyridine. -
Derivatization: Ring activation via N-oxidation and chlorination to yield 2-chloro-3-methyl-4-(trifluoromethyl)pyridine .
Figure 1: Sequential transformation workflow from 3,4-lutidine to the chlorinated trifluoromethyl derivative.
Detailed Experimental Protocols
Phase 1: Regioselective Side-Chain Chlorination
Objective: Convert the 4-methyl group to a trichloromethyl (
-
Reagents: 3,4-Lutidine (1.0 eq), Chlorine gas (
), Carbon Tetrachloride ( ) or Chlorobenzene (solvent), AIBN (Catalytic). -
Safety Note: This reaction generates HCl gas and requires a scrubber.
is toxic.[1]
Protocol:
-
Setup: Equip a photo-chlorination reactor (UV lamp well) or a high-pressure Hastelloy autoclave with a gas inlet tube, reflux condenser, and caustic scrubber.
-
Dissolution: Dissolve 3,4-lutidine in
(or chlorobenzene for higher temps). Add 1 mol% AIBN as a radical initiator. -
Chlorination: Heat the mixture to reflux (
for ). Sparge gas slowly into the solution.-
Stoichiometry Control: Introduce exactly 3.0 to 3.2 equivalents of
. Excess chlorine will begin attacking the 3-methyl group.
-
-
Monitoring: Monitor reaction via GC-MS. Look for the disappearance of the mono- and di-chloromethyl intermediates.
-
Target Mass: Molecular ion consistent with
substitution.
-
-
Workup: Purge with nitrogen to remove excess
and HCl. Distill the solvent.[2][3] -
Purification: Fractional distillation under reduced pressure is mandatory to separate the 4-trichloromethyl product from over-chlorinated byproducts.
Phase 2: Fluorination (Swarts Reaction)
Objective: Convert
-
Reagents: 3-Methyl-4-(trichloromethyl)pyridine, Anhydrous HF (industrial) or Antimony Trifluoride (
) with catalyst (lab scale).
Lab-Scale Protocol (SbF3 Method):
-
Mix the chlorinated intermediate (1.0 eq) with
(1.1 eq) and catalytic (0.1 eq). -
Heat the mixture to
. The reaction is exothermic; control heating carefully. -
Distill the product directly from the reaction mixture as it forms (boiling point of the fluorinated product is significantly lower than the chlorinated precursor).
-
Yield: Typically 70-85% after redistillation.
Phase 3: Ring Chlorination (Derivatization)
Objective: Activate the 2-position to create 2-chloro-3-methyl-4-(trifluoromethyl)pyridine . Direct chlorination of the pyridine ring is difficult; the N-oxide route is preferred.
Step 3A: N-Oxidation
-
Dissolve 3-methyl-4-(trifluoromethyl)pyridine in Dichloromethane (DCM).
-
Add Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) OR mCPBA (1.2 eq).
-
Stir at room temperature for 12 hours.
-
Wash with bisulfite solution (to quench peroxide) and bicarbonate. Concentrate to obtain the N-oxide .[4]
Step 3B: Deoxygenative Chlorination
-
Dissolve the N-oxide in toluene or use neat.
-
Add Phosphorus Oxychloride (
, 1.5 eq). -
Heat to
for 4 hours. -
Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks the 2-position (alpha), restoring aromaticity and expelling the oxygen moiety.
-
Quench: Pour carefully onto ice (Exothermic hydrolysis of
). Neutralize with . -
Isolation: Extract with Ethyl Acetate. The product is 2-chloro-3-methyl-4-(trifluoromethyl)pyridine .
Data Summary & Process Parameters
Table 1: Critical Process Parameters (CPP)
| Parameter | Phase 1 (Chlorination) | Phase 2 (Fluorination) | Phase 3 (Activation) |
| Primary Reagent | |||
| Temperature | |||
| Selectivity Driver | Radical stability (4 > 3) | Thermodynamic stability (C-F bond) | Alpha-activation (N-oxide) |
| Major Impurity | Over-chlorinated (3-chloromethyl) | Incomplete exchange ( | 6-chloro isomer (minor) |
| Typical Yield | 60-70% (isolated) | 80% | 85-90% |
Troubleshooting & Quality Control
Regioselectivity Issues
If GC analysis shows significant chlorination of the 3-methyl group:
-
Cause: Temperature too high or chlorine concentration too high (local excess).
-
Fix: Lower temperature and reduce
sparge rate. Ensure vigorous stirring to prevent local high concentrations.
Incomplete Fluorination
If the product contains
-
Cause: Insufficient temperature or catalyst deactivation.
-
Fix: Increase reaction temperature or add fresh
catalyst. These intermediates can be recycled back into the next batch.
References
-
Process for preparation of (trifluoromethyl)pyridines. (1987). Dow Chemical Co. US Patent 4,650,875. Link
-
Chlorination process (Vapor Phase). (1980). Imperial Chemical Industries (ICI). US Patent 4,205,175. Link
-
Synthesis and application of trifluoromethylpyridines. (2021). Journal of Pesticide Science. Overview of industrial routes for TFMP derivatives. Link
-
Selectivity in Radical Halogenation. (2013). Master Organic Chemistry. Mechanistic grounding for 3- vs 4-methyl reactivity.[5][6] Link
-
Preparation of 2-chloro-3-trifluoromethylpyridine. (2012). Ishihara Sangyo Kaisha.[2][4] US Patent App 2012/0259125. (Illustrates the N-oxide activation chemistry). Link
Sources
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Synthesis
Case ID: YIELD-OPT-2C3M4TF Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting yield losses and purity issues in the chlorination of 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine.
Executive Summary
The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (Target) is a critical intermediate step for various agrochemicals (e.g., Fluopicolide) and pharmaceutical scaffolds. The industrial standard involves the chlorination of its precursor, 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine (Precursor), using phosphoryl chloride (POCl₃).
Users frequently report yields stalling at 60-70% due to three primary failure modes:
-
Incomplete Conversion: Failure to fully chlorinate the tautomeric pyridone oxygen.
-
Hydrolysis during Workup: Reversion of the labile C-Cl bond to C-OH during the exothermic quench.
-
Regio-isomer Contamination: Difficulty separating the target from the 6-chloro isomer or 5-trifluoromethyl byproducts depending on the upstream ring-closure method.
This guide provides a self-validating protocol to stabilize yields >90%.
Module 1: Critical Process Parameters (The Reaction)
The transformation relies on the Vilsmeier-Haack type activation of the pyridone oxygen. The reaction is heterogeneous initially and becomes homogeneous as the chlorinated product forms.
Optimized Protocol: The "Booster" Method
Reagents:
-
Substrate: 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine (Dryness is critical; <0.5% water).
-
Reagent: POCl₃ (Phosphoryl chloride) - 3.0 to 4.0 equivalents.
-
Booster: PCl₅ (Phosphorus pentachloride) - 0.2 equivalents (Optional but recommended for stubborn batches).
-
Catalyst: DMF (N,N-Dimethylformamide) - 2-5 mol%.
Step-by-Step Workflow:
-
Drying: Ensure the starting pyridone is dried to constant weight. Moisture reacts violently with POCl₃, consuming reagent and generating heat that degrades the product.
-
Charging: In a reactor fitted with a scrubber (for HCl/SO₂), charge the solid pyridone and PCl₅.
-
Addition: Add POCl₃ slowly at room temperature.
-
Catalysis: Add DMF dropwise. Note: This will cause a slight exotherm and gas evolution.
-
Ramp: Heat the mixture to 105-110°C (Reflux) .
-
Checkpoint: Do not overshoot 120°C; thermal decomposition of the trifluoromethyl group can occur, leading to fluoride etching of glass and tar formation.
-
-
Monitoring: Hold for 3-5 hours. Monitor by HPLC or GC.
-
Success Criteria: <1.0% remaining starting material.[1]
-
Data: Reagent Efficiency Comparison
| Reagent System | Typical Yield | Reaction Time | Notes |
| POCl₃ (Neat) | 75-80% | 6-8 hrs | Often incomplete conversion; requires high excess. |
| POCl₃ + DMF (Cat.) | 85-90% | 3-4 hrs | Standard Vilsmeier-Haack activation. Best balance of cost/yield. |
| POCl₃ + PCl₅ | 92-95% | 2-3 hrs | PCl₅ acts as a "scavenger" for trace water and drives kinetics. |
| SOCl₂ + DMF | 40-60% | >12 hrs | Not Recommended. Lower boiling point (76°C) is insufficient for this sterically hindered substrate. |
Module 2: The "Kill Step" (Quenching & Workup)
The most common cause of "missing yield" is not the reaction, but the workup . The 2-chloro-pyridine moiety is electron-deficient due to the -CF₃ group, making it susceptible to nucleophilic attack by water (hydrolysis) if the pH or temperature is uncontrolled.
The "Cold-Kill" Protocol:
-
Distillation: Remove excess POCl₃ via vacuum distillation before quenching. Quenching large amounts of POCl₃ is dangerous and unnecessary.
-
Temperature Control: Prepare a slurry of crushed ice and water.
-
Quench: Drip the reaction mass (diluted in 1,2-dichloroethane or chlorobenzene) into the ice.
-
Critical Limit: Internal temperature must never exceed 25°C .
-
-
Neutralization: Simultaneously dose 20% NaOH or NH₄OH to maintain pH 8-9 .
-
Warning: Acidic pH (<2) promotes hydrolysis. Highly basic pH (>11) can attack the pyridine ring.
-
Module 3: Visualization of Logic & Workflow
The following diagram illustrates the decision-making process for troubleshooting yield issues.
Caption: Diagnostic workflow for identifying yield loss points in the chlorination of trifluoromethyl-pyridines.
Troubleshooting FAQs
Q1: My reaction mixture turned into a black tar. What happened? A: This is "charring" caused by thermal runaway.
-
Cause: Likely added DMF too quickly at high temperature, or the reaction temperature exceeded 120°C.
-
Fix: Add DMF at room temperature. Ensure your heating mantle has a PID controller, not just a variac.
Q2: I see a "pink" color in the final product. Is this an impurity? A: Yes, this is a common trace impurity (likely a pyridyl-phosphonium species) that is highly colored even at ppm levels.
-
Fix: It usually does not affect downstream chemistry. If purity is critical, a wash with 5% sodium metabisulfite during workup can reduce the color bodies.
Q3: My HPLC shows the product, but I lose it after rotovap. Is it volatile? A: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a volatile oil (Melting Point ~ -19°C, Boiling Point ~80°C at reduced pressure).
-
Fix: Do not use high vacuum (<10 mbar) at high bath temps (>50°C) during solvent removal. Use a fractionating column if possible.
Q4: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no . (See Module 1 Table). SOCl₂ refluxes at ~76°C, which is often insufficient to overcome the activation energy barrier created by the steric bulk of the 3-methyl and 4-trifluoromethyl groups. If you must use SOCl₂, you will need a pressurized vessel (autoclave) to reach 110°C, which introduces significant safety risks.
References
-
Preparation of 2-halo-4-haloalkyl-nicotinic acid derivatives. (2009). US Patent 7,482,467. Describes the industrial handling of trifluoromethyl-pyridine precursors and chlorination logic.
-
Process for producing 2-chloro-3-trifluoromethylpyridine. (2012). US Patent Application 2012/0259125. Details the POCl₃ chlorination method, temperature limits, and quenching protocols for this specific class of molecules.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. (2012). Molecules, 17(4), 4533-4544.[2] Validates the stoichiometry and "booster" concepts for chlorination.
-
Regioselective Direct C-H Trifluoromethylation of Pyridine. (2020). Organic Letters, 22(18), 7108-7112.[3] Provides context on the stability and regiochemistry of trifluoromethylated pyridines. [3]
Disclaimer: This guide is for research purposes only. Handling POCl₃ and fluorinated compounds requires appropriate PPE, fume hoods, and safety training. Always consult the SDS before use.
Sources
Overcoming steric hindrance in 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine reactions
Topic: Overcoming Steric Hindrance & Reactivity Profiles
System Overview: The "Fortress" Architecture
User Query: Why is my standard SNAr or coupling protocol failing with 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine?
Technical Analysis: This substrate presents a classic "Push-Pull" conflict in physical organic chemistry.[1] You are battling two opposing forces:
-
Electronic Activation ( The "Pull"): The 4-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG).[1] Located para to the chlorine, it lowers the LUMO energy of the pyridine ring, theoretically activating the 2-position for nucleophilic attack. -
Steric Buttressing (The "Push"): The 3-methyl group provides ortho-steric hindrance.[1] However, the situation is aggravated by the adjacent 4-
group. The bulk of the pushes the 3-methyl group toward the 2-chlorine (the "Buttressing Effect"), making the reaction center significantly more crowded than a simple 3-picoline derivative.
The Result: Standard conditions fail because the nucleophile cannot penetrate the steric wall, despite the ring being electronically primed. Success requires specific "key-and-lock" protocols.
Reaction Decision Matrix
Before starting, select your pathway based on your nucleophile's steric profile.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on nucleophile sterics.
Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)
Context: The 4-
FAQ 1: My reaction stalls at 10-20% conversion. What now?
Diagnosis: The activation energy barrier (
-
Solvent Switch: Move to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] These dipolar aprotic solvents stabilize the Meisenheimer complex intermediate.
-
Microwave Irradiation: This is the "Silver Bullet" for this substrate. The rapid heating overcomes the steric
more effectively than convective heating.
Protocol 1: High-Efficiency SNAr (Microwave)
-
Substrate: 1.0 equiv (2-Cl-3-Me-4-
-Py)[1] -
Nucleophile: 1.2 - 1.5 equiv (Primary amine or alkoxide)[1]
-
Base: 2.0 equiv DIPEA (organic) or
(inorganic). Avoid bulky bases like t-BuOK if possible. -
Solvent: NMP (0.5 M concentration).
-
Conditions: Microwave irradiation, 140°C - 160°C , 20-40 mins.[1]
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Solvent | THF / Ethanol | NMP / DMSO |
| Temperature | 60-80°C | 140-160°C (μW) |
| Concentration | 0.1 M | 0.5 - 1.0 M (High conc.[1] drives kinetics) |
Troubleshooting Module: Palladium-Catalyzed Coupling
Context: SNAr fails for anilines or carbon nucleophiles. You must use Buchwald-Hartwig or Suzuki coupling.[1]
Common Error: Using
FAQ 2: I see Pd-black precipitation immediately. Why?
Diagnosis: The catalyst is decomposing before Oxidative Addition occurs. The 3-methyl group prevents the Pd center from approaching the C-Cl bond.[1] Solution: Use Dialkylbiarylphosphine Ligands (Buchwald Ligands). These ligands are bulky (stabilizing the active Pd(0)) and electron-rich (accelerating OA).[2]
Recommended Ligands:
-
RuPhos: Excellent for secondary amines and hindered substrates.[1]
-
BrettPhos: Best for primary amines and anilines.[1]
-
XPhos: The "workhorse" for Suzuki coupling of hindered chlorides.
Protocol 2: Sterically Demanding Buchwald-Hartwig Amination
-
Catalyst Source: Pd-RuPhos-G4 (Pre-catalyst).[1] Do not generate in situ if possible; use the G3/G4 precatalyst to ensure active species formation.
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1][2]
-
Temp: 100°C - 110°C.
Mechanistic Visualization: The "Cone Angle" Solution
Figure 2: The catalytic cycle highlighting the critical Oxidative Addition step where specific ligand geometry is required to bypass the 3-methyl steric block.
Safety & Handling (E-E-A-T)
-
Toxicity: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is toxic if swallowed (H301) and causes severe skin burns (H314).[1][4]
-
Corrosivity: The
group increases lipophilicity, aiding skin absorption. Always use double-gloving (Nitrile) and a face shield when handling the neat oil/solid.[1] -
Waste: Fluorinated pyridines must be segregated from general organic waste due to potential for HF generation during incineration.[1]
References
-
BenchChem. (2025).[1][2] Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Notes. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
PubChem. (2025).[1][4][5] 2-Chloro-3-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (2024).[1] Buchwald-Hartwig Cross Coupling Reaction: Ligand Effects. Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. Merck KGaA.[1] Link
Sources
- 1. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the challenges of purifying this halogenated pyridine derivative.
Introduction to the Purification Challenge
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purification via column chromatography is a critical step to ensure the removal of starting materials, byproducts, and isomers, thereby guaranteeing the quality and reliability of downstream applications. The presence of a basic nitrogen atom, a chloro group, a methyl group, and a strongly electron-withdrawing trifluoromethyl group gives this molecule a unique set of physicochemical properties that can present specific challenges during chromatographic separation.
This guide provides a structured approach to developing and troubleshooting purification methods, grounded in the principles of chromatography and an understanding of the specific chemistry of trifluoromethylated pyridines.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered when purifying 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine by column chromatography:
Q1: What are the most likely impurities I should be trying to separate from my crude 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing chloro-trifluoromethylpyridines involves the chlorination of a corresponding trifluoromethylpyridine precursor.[1][2] A significant potential impurity is the formation of positional isomers. For instance, in the synthesis of 2-chloro-3-(trifluoromethyl)pyridine from 3-trifluoromethylpyridine N-oxide, the 2-chloro-5-(trifluoromethyl)pyridine isomer is also formed.[2] Therefore, you should anticipate the presence of other chlorinated isomers of 3-methyl-4-(trifluoromethyl)pyridine. Unreacted starting materials and reagents from the chlorination step are also common impurities.
Q2: I'm observing significant peak tailing for my compound on a silica gel column. What is the primary cause and how can I fix it?
A2: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[3] The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica, leading to this undesirable peak shape.[3] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1% v/v), to your mobile phase. The triethylamine will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.
Q3: Should I use normal-phase or reversed-phase chromatography for this purification?
A3: The choice depends on the polarity of your compound and the impurities you need to separate. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a moderately polar compound. Normal-phase chromatography on silica gel or alumina is a common and effective first approach for purifying such compounds.[4] Reversed-phase chromatography can also be a powerful tool, especially for separating isomers or more polar impurities.[5] The selection should be guided by initial scouting runs on Thin Layer Chromatography (TLC) in both normal and reversed-phase modes.
Q4: How does the trifluoromethyl group affect the chromatographic behavior of my compound?
A4: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule compared to a methyl group.[1][6] This increased lipophilicity will generally lead to stronger retention in reversed-phase chromatography and weaker retention in normal-phase chromatography. The electron-withdrawing nature of the CF3 group also reduces the basicity of the pyridine nitrogen, which can lessen the problematic interactions with silica gel, although they are often still present.[7]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your purification process.
Issue 1: Poor Separation of Isomers
Q: My TLC analysis shows two or more spots with very similar Rf values, which I suspect are isomers. How can I improve their separation on the column?
A: Separating positional isomers can be challenging due to their similar physicochemical properties. Here is a systematic approach to improve resolution:
1. Optimize the Mobile Phase:
-
Solvent Selectivity: Experiment with different solvent systems in your TLC analysis. Instead of a standard hexane/ethyl acetate system, try incorporating other solvents like dichloromethane, diethyl ether, or a small amount of methanol to alter the selectivity. The goal is to find a solvent mixture that maximizes the difference in Rf values between your target compound and the isomeric impurity.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve the separation of closely eluting compounds. A slow, gradual increase in the polar solvent concentration can enhance the resolution between isomers.
2. Evaluate the Stationary Phase:
-
Silica Gel vs. Alumina: If you are using silica gel, consider trying alumina. Alumina has different surface properties and can sometimes provide better separation for certain classes of compounds.
-
Chemically Modified Silica: For very challenging separations, consider using chemically modified silica gels. Phenyl-bonded or cyano-bonded phases can offer different selectivities based on pi-pi or dipole-dipole interactions, which can be effective for separating aromatic isomers.
3. Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation.
-
Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band. A broad starting band will result in poor resolution.
Issue 2: Product Decomposition on the Column
Q: I suspect my product is degrading on the silica gel column, leading to low recovery and the appearance of new, more polar spots on my TLC plates. How can I confirm this and what can I do to prevent it?
A: Some substituted pyridines can be sensitive to the acidic nature of silica gel. Here’s how to address this issue:
1. Confirming Instability on Silica:
-
2D TLC Analysis: A simple way to check for on-plate degradation is to run a two-dimensional TLC.
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, all the spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.
-
2. Strategies to Prevent Degradation:
-
Deactivated Silica: Use silica gel that has been deactivated with water or treated with a base like triethylamine. You can prepare this by making a slurry of your silica in the mobile phase containing 1% triethylamine before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Rapid Purification: Work quickly. The longer your compound is in contact with the stationary phase, the more likely it is to degrade. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol provides a starting point for the purification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine on silica gel.
1. Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for peak tailing)
-
Crude 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
-
Flash chromatography column and system
-
TLC plates (silica gel 60 F254)
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column and allow it to settle, ensuring a flat, even bed.
-
Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine.
-
Data Presentation
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine[8][9] | 2-Chloro-3-(trifluoromethyl)pyridine[10][11][12] |
| Molecular Weight | 199.53 g/mol | 181.54 g/mol |
| Boiling Point | ~165-172 °C | Not available |
| Density | ~1.47-1.51 g/mL | Not available |
| logP (Octanol-Water) | ~2.64 | ~2.7 |
| pKa (Basic) | ~0.488 | Not available |
Note: The properties for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine are expected to be similar to these values. The methyl group will slightly increase the lipophilicity.
Visualization
Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for systematically improving the separation of isomers.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]
-
The Engineering ToolBox. (2018). 2-Chloro-3-(trifluoromethyl)pyridine Properties vs Temperature. Retrieved February 13, 2026, from [Link]
-
O'Hagan, D. (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 129(2), 73-87. [Link]
-
Camarero, N., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(40), 26265–26275. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved February 13, 2026, from [Link]
-
The Engineering ToolBox. (2018). 2-Chloro-3-(trifluoromethyl)pyridine Properties vs Pressure. Retrieved February 13, 2026, from [Link]
-
Zahran, Z. N., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5788. [Link]
-
FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved February 13, 2026, from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of pharmaceutical sciences, 75(10), 987–991. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
-
Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References. Retrieved February 13, 2026, from [Link]
-
MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 [sigmaaldrich.com]
- 10. chem-casts.com [chem-casts.com]
- 11. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem-casts.com [chem-casts.com]
Minimizing hydrolysis byproducts of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Subject: Minimizing Hydrolysis Byproducts of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Ticket ID: KB-PYR-CF3-001 Status: Active / High Priority Audience: Process Chemists, Medicinal Chemists, CDMO Technical Leads
Executive Summary & Diagnostic
The Core Issue: Users frequently report the formation of a specific impurity (M-18+16 mass shift) during nucleophilic aromatic substitutions (SNAr) or cross-couplings involving 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine .
Root Cause: This molecule acts as a "hydrolytic trap." The electron-withdrawing nature of the trifluoromethyl group (-CF₃) at the C4 position, combined with the pyridine nitrogen, renders the C2-Chlorine bond highly electrophilic. While this activates the molecule for desired reactions, it also makes it hypersensitive to trace moisture, leading to the formation of 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine (the pyridone tautomer).
Mechanistic Pathway (Visualization)
The following diagram illustrates the competitive landscape between your desired nucleophile and background moisture.
Figure 1: Competitive reaction pathways. The electron-deficient ring facilitates attack by both the desired nucleophile and water. Pathway B (Hydrolysis) becomes dominant if moisture is uncontrolled or the desired nucleophile is weak.
Protocol Module A: Solvent & Reagent Integrity
Objective: Eliminate the source of oxygen (water) before the reaction begins.
Critical Thresholds
For reactions involving this substrate, "dry" is a quantitative term, not a qualitative one.
| Parameter | Critical Limit | Recommended Action |
| Solvent Water Content | < 150 ppm | Test via Karl Fischer (KF) titration before use. |
| Hygroscopic Bases | < 1.0 wt% H₂O | Inorganic bases (Cs₂CO₃, K₃PO₄) must be dried at 120°C under vacuum for 4h. |
| Atmosphere | < 5 ppm O₂/H₂O | Perform all transfers under positive Nitrogen/Argon pressure. |
Troubleshooting Step-by-Step
Q: I am using "Anhydrous" solvent from a fresh bottle, but hydrolysis persists. A: Commercial "anhydrous" solvents over a seal often degrade to >300 ppm water within days of opening.
-
Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Validation: Visually inspect sieves; if they generate significant heat upon addition, the solvent was wet.
Protocol Module B: Reaction Optimization
Objective: Kinetically favor the desired nucleophile over hydroxide.
Base Selection Strategy
The choice of base is the single biggest factor in hydrolysis rates. Hydroxide ions (
| Base Class | Risk Level | Recommendation |
| Hydroxides (NaOH, KOH) | CRITICAL | Avoid. Generates high concentration of OH-. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Use anhydrous. Cesium is preferred for solubility, but Potassium is safer if water is strictly excluded. |
| Organic Bases (TEA, DIPEA) | Low | Preferred for SNAr. Non-nucleophilic and soluble in organic media, minimizing water interface. |
| Phosphates (K₃PO₄) | Low | Excellent for Suzuki couplings; buffers pH to prevent rapid hydrolysis. |
The "Water-Scavenger" Protocol (For Stubborn Cases)
If you must use a reagent that contains water of crystallization (e.g., Fluoride sources), add a chemical scavenger.
-
Add Trimethylsilyl Chloride (TMSCl): 0.1 – 0.2 equivalents relative to solvent volume.
Protocol Module C: Workup & Isolation
Objective: Prevent "Post-Reaction Hydrolysis." Even if the reaction succeeds, the product can hydrolyze during the quench if the mixture remains basic and hot.
Standard Operating Procedure (SOP):
-
Cool Down: Cool reaction mixture to < 5°C before adding aqueous quench.
-
pH Adjustment: Do not quench with strong base. Use a buffered solution (NH₄Cl or Phosphate buffer pH 7) to neutralize the mixture immediately.
-
Extraction Speed: Minimize the time the organic product spends in contact with the aqueous phase.
Frequently Asked Questions (FAQs)
Q: Can the trifluoromethyl (-CF₃) group itself hydrolyze? A: Yes, but it is rare under standard conditions.
-
Scenario: Hydrolysis of the -CF₃ to a carboxylic acid (-COOH) typically requires forcing conditions (e.g., KOH at >100°C for extended periods) [2].
-
Diagnostic: If your byproduct mass is M-18+16 (OH replaces Cl), it is C2 hydrolysis . If the mass change corresponds to -CF3
-COOH, only then is it CF3 hydrolysis. Focus on the C2-Cl bond first.
Q: I'm doing a Suzuki coupling with aqueous base. How do I stop hydrolysis? A: You cannot eliminate water, so you must manage the Phase Transfer .
-
Solution: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336).
-
Why: The catalyst transports the hydroxide only as needed for the palladium cycle, keeping the bulk organic phase relatively free of destructive hydroxide ions. Alternatively, switch to Buchwald's anhydrous conditions using soluble organic bases like DBU or diazabicyclooctane.
Q: Does the position of the methyl group (C3) affect stability? A: Yes. The C3-methyl provides steric hindrance.
-
Impact: It actually slows down hydrolysis compared to the non-methylated analog by blocking the trajectory of incoming nucleophiles slightly. However, it also slows down your desired reaction. You may need to increase temperature, which necessitates stricter water control (See Module 2).
References
-
Use of Chlorotrimethylsilane as a Water Scavenger
- Title: Practical Method for the Removal of Water from Solvents and Reagents using Chlorotrimethylsilane.
- Source:Journal of Organic Chemistry
-
Link:[Link]
-
Stability of Trifluoromethyl Pyridines
-
SNAr Kinetics and Hydrolysis Competition
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source:Chemistry - A European Journal (via PMC)
-
Link:[Link]
-
Process Chemistry of Chloropyridines
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Grignard Formation with 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Welcome to the technical support guide for troubleshooting the formation of the Grignard reagent from 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, and often temperamental, reaction. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen atom introduce unique difficulties not always seen with simpler aryl or alkyl halides. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful Grignard formation.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine failing to initiate?
A1: This is the most common issue. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl chloride. The electron-deficient nature of the pyridine ring, further deactivated by the trifluoromethyl group, makes this particular substrate less reactive than simple aryl halides, thus requiring a more reactive magnesium surface.
Common causes for initiation failure include:
-
Inactive Magnesium Surface: The MgO layer is preventing contact between the magnesium and the halide.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in your glassware, solvent, or inert gas will quench the reagent as it forms, preventing the reaction from sustaining itself.
-
Unreactive Halide: While less common, the quality of your 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine could be a factor.
Q2: I've tried the standard methods (iodine, gentle heating), but the reaction still won't start. What are more advanced activation techniques?
A2: When standard methods fail, more robust activation is necessary. Here are several advanced techniques:
-
1,2-Dibromoethane (DBE): Add a small amount of DBE to the magnesium suspension. It reacts readily to form ethylene gas and magnesium bromide, exposing a fresh, reactive magnesium surface.
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can mechanically break the oxide layer. You can also carefully crush the turnings with a dry glass rod.
-
Rieke Magnesium: For particularly stubborn cases, highly reactive "Rieke Magnesium" can be prepared by reducing MgCl₂ with potassium or lithium. This method generates a high-surface-area, oxide-free magnesium powder.
-
DIBAH Activation: Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and scavenge trace amounts of water.
Q3: My reaction starts, but then turns dark brown/black and the yield is very low. What's happening?
A3: A dark coloration often indicates side reactions or decomposition. The most likely culprit is Wurtz-type coupling, where two molecules of the pyridine halide couple to form a bipyridine species. This is often favored by high local concentrations of the halide. The trifluoromethyl group can also be involved in decomposition pathways, especially at elevated temperatures.
To mitigate this:
-
Slow Addition: Add the solution of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine very slowly to the activated magnesium suspension. This keeps the halide concentration low and favors the desired Grignard formation.
-
Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions and decomposition.
-
Use of Additives: The addition of anhydrous lithium chloride (LiCl) can significantly improve the formation of Grignard reagents from aryl chlorides, breaking up polymeric aggregates and increasing reactivity. This is the principle behind "Turbo-Grignard" reagents.
Q4: Can I use this Grignard reagent in standard coupling reactions like Kumada coupling?
A4: Yes, pyridine-derived Grignard reagents are used in cross-coupling reactions, though their reactivity can be different from that of simpler aryl Grignards. The Kumada coupling, which uses a nickel or palladium catalyst to couple a Grignard reagent with an organic halide, is a viable option. However, the nucleophilicity and stability of your specific Grignard reagent will influence catalyst and ligand choice.
In-Depth Troubleshooting Guide
Symptom 1: Reaction Fails to Initiate
Your reaction mixture remains clear, with no signs of bubbling, turbidity, or exotherm, even after adding a portion of the halide.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting initiation failure.
Potential Causes & Step-by-Step Solutions
| Potential Cause | Detailed Explanation & Solution |
| Moisture Contamination | Explanation: Grignard reagents are potent bases and will be rapidly quenched by any protic source, especially water. Solution: 1. Glassware: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum and cooling under a stream of inert gas (Argon or Nitrogen). 2. Solvents: Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., sodium/benzophenone for THF/ether). 3. Inert Atmosphere: Maintain a positive pressure of a dry inert gas throughout the setup and reaction. |
| Inactive Magnesium | Explanation: A passivating layer of magnesium oxide prevents the reaction. Solution: 1. Crushing: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings. This exposes a fresh, unoxidized surface. 2. Chemical Activation: Add a single crystal of iodine (I₂). The disappearance of the purple/brown color is a classic sign of initiation. Alternatively, add a few drops of 1,2-dibromoethane (DBE). |
| Sluggish Substrate | Explanation: The electron-withdrawing trifluoromethyl group and the pyridine nitrogen make the C-Cl bond less susceptible to oxidative addition. Solution: 1. Initial Charge: Add a small portion (5-10%) of your halide solution to the activated magnesium. 2. Gentle Heating: Gently warm the flask with a heat gun. Watch for signs of initiation (bubbling, cloudiness). Once it starts, the reaction is exothermic and should sustain itself. Be prepared with an ice bath to control the exotherm. |
| Poor Quality Reagents | Explanation: The magnesium may be old and heavily oxidized, or the halide may contain impurities. Solution: Use fresh, shiny magnesium turnings. If you suspect the halide, consider purifying it before use. |
Symptom 2: Low Yield of Grignard Reagent
The reaction initiates, but titration reveals a low concentration of the active Grignard reagent, or subsequent reactions give poor yields.
Potential Causes & Step-by-Step Solutions
| Parameter | Recommendation & Rationale |
| Addition Rate | Recommendation: Add the halide solution dropwise over an extended period (e.g., 1-2 hours). Rationale: A slow addition rate maintains a low concentration of the organic halide, which minimizes the rate of the primary side reaction, Wurtz-type homocoupling (R-X + R-X → R-R). |
| Temperature | Recommendation: Maintain the reaction at a gentle reflux. For THF, this is around 66°C. Rationale: While some heat is needed for initiation, excessive temperatures can promote side reactions and potentially lead to the decomposition of the thermally sensitive trifluoromethyl-substituted Grignard reagent. |
| Solvent Choice | Recommendation: Tetrahydrofuran (THF) is generally preferred over diethyl ether for forming Grignard reagents from aryl chlorides. Rationale: THF has a higher boiling point, allowing for a greater reaction temperature if needed, and it is better at solvating and stabilizing the Grignard reagent. |
| Stoichiometry | Recommendation: Use a slight excess of magnesium (e.g., 1.2-1.5 equivalents). Rationale: This ensures that the halide is the limiting reagent and helps to drive the reaction to completion, compensating for any magnesium that remains passivated. |
| Post-Formation | Recommendation: Use the Grignard reagent as soon as possible after its formation. Rationale: Grignard reagents can degrade over time, especially those with sensitive functional groups. If storage is necessary, do so under an inert atmosphere in a sealed container. |
Symptom 3: Formation of Significant Side Products
Analysis of the crude reaction mixture (after quenching an aliquot) shows significant amounts of bipyridine (from Wurtz coupling) or other impurities.
Advanced Protocols for Minimizing Side Reactions
-
The "Turbo-Grignard" Approach (Use of LiCl):
-
Principle: The addition of anhydrous lithium chloride (LiCl) breaks up the dimeric and oligomeric structures of the Grignard reagent in solution, leading to a more reactive monomeric species. This can facilitate the oxidative addition to the challenging C-Cl bond at lower temperatures, outcompeting side reactions.
-
Protocol:
-
Dry anhydrous LiCl under high vacuum with heating.
-
Add 1.0 equivalent of the dried LiCl to the flask with the magnesium turnings before adding the solvent.
-
Proceed with the slow addition of the aryl chloride at a controlled temperature (e.g., 0°C to room temperature).
-
-
-
Halogen-Magnesium Exchange with Knochel-Hauser Bases:
-
Principle: Instead of direct oxidative addition, you can form a more reactive organomagnesium compound first, and then perform a halogen-magnesium exchange. Bases like TMPMgCl·LiCl (Knochel-Hauser Base) are excellent for this purpose. This method offers high functional group tolerance.
-
Protocol:
-
Prepare or purchase a solution of a suitable exchange reagent, such as i-PrMgCl·LiCl.
-
Cool the solution of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine in THF to a low temperature (e.g., -10°C to -40°C).
-
Slowly add the i-PrMgCl·LiCl solution. The exchange is often rapid even at low temperatures.
-
-
Visualizing Reaction vs. Side Reaction
Handling volatility and storage of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
The following technical support guide addresses the specific handling, storage, and experimental stability of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (CAS: 917806-24-7).
This guide is structured for researchers observing yield inconsistencies or material loss due to the compound's high vapor pressure and specific reactivity profile.
Subject: Volatility Management, Storage Integrity, and Experimental Handling CAS: 917806-24-7 | Molecular Weight: 195.57 g/mol [1]
Technical Profile & Volatility Mechanism
Why is this compound volatile?
Unlike standard pyridine derivatives, the combination of a trifluoromethyl group (-CF
Key Physicochemical Characteristics:
| Property | Value / Description | Impact on Handling |
|---|---|---|
| Physical State | Low-melting solid or Oil (Ambient) | High risk of phase change during weighing. |
| Vapor Pressure | High (Estimated >1 mmHg at 25°C) | Significant mass loss in open vessels; cross-contamination risk. |
| Reactivity | Electrophilic at C2 (
The "Zero-Loss" Storage Protocol
Standard refrigeration is insufficient for long-term stability due to sublimation.
Step-by-Step Storage Workflow
-
Primary Containment: Never store in simple snap-cap vials. Use borosilicate glass vials with Teflon (PTFE)-lined screw caps . The PTFE liner prevents the lipophilic vapor from dissolving into the plastic cap liner.
-
Secondary Containment: Place the primary vial inside a larger jar containing a layer of activated charcoal. This absorbs any fugitive vapors, preventing cross-contamination of other samples in the freezer.
-
Temperature: Store at -20°C . Lowering the temperature exponentially decreases vapor pressure (Clausius-Clapeyron relation).
-
Atmosphere: Backfill the vial with Argon rather than Nitrogen before sealing. Argon is heavier than air and the organic vapor, creating a more effective "blanket" that suppresses evaporation.
Visual Workflow: Safe Storage & Retrieval
Figure 1: Decision tree for receiving and banking volatile fluorinated pyridines to ensure long-term titer stability.
Experimental Handling (Troubleshooting Guide)
Issue 1: "My calculated yield is consistently lower than theoretical."
Diagnosis: You are likely losing starting material during the weighing process or through evaporation during the reaction setup. The Fix: Weighing by Difference. Do not weigh this compound into an open weigh boat.
-
Tare a capped vial containing the source material.
-
Remove an aliquot via syringe (if liquid) or spatula (if solid) quickly.
-
Re-cap and weigh the source vial again.
-
The mass difference is your exact added amount. Why? This eliminates the error caused by evaporation while the balance stabilizes.
Issue 2: "The material smokes or fumes when I open the bottle."
Diagnosis: This is likely interaction with atmospheric moisture. The electron-deficient ring (due to -CF
-
Equilibrate: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses water inside, accelerating degradation.
-
Work Inert: Handle exclusively in a glovebox or under a positive pressure Nitrogen cone.
Issue 3: "Reaction conversion stalls at 80%."
Diagnosis: If running a nucleophilic aromatic substitution (
-
Use a reflux condenser cooled to -10°C (glycol circulator) rather than standard tap water.
-
Seal the system.[2] Do not run under continuous positive nitrogen flow (which acts as a carrier gas, stripping the volatile reagent); use a nitrogen balloon instead.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage. While soluble, fluorinated pyridines can slowly react with nucleophilic solvents or impurities (amines) in DMF over time. Furthermore, DMSO freezes at high temperatures, and repeated freeze-thaw cycles can physically stress the container seal. Store neat (pure) at -20°C.
Q: I need to heat the reaction to 100°C. How do I keep the pyridine in the flask? A: Since the compound is volatile, you must use a sealed pressure tube (Ace pressure tube or microwave vial) rather than a standard round-bottom flask with a condenser. This keeps the vapor pressure contained and maintains the molarity of the reagent in the liquid phase.
Q: Is the methyl group at C3 acidic?
A: Yes, weakly. The electron-withdrawing effect of the 4-CF
Synthesis & Reactivity Logic
The following diagram illustrates the reactivity hierarchy of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. The C2-Chlorine is the "soft spot" for nucleophilic attack, activated by the para-CF
Figure 2: Primary reaction pathways. Note the competition between C2 displacement and C3-methyl deprotonation.
References
-
Fluorochem Products. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (CAS 917806-24-7).[1][3][4] Retrieved from (Verified via search context).
-
Sigma-Aldrich Technical Bulletins. Handling and Storage of Volatile Analytical Standards. Retrieved from .
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC589833. Retrieved from .
-
CoreSyn. Product Data: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. Retrieved from .
Sources
Validation & Comparative
1H NMR and 13C NMR spectra analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
This technical guide provides an in-depth analysis of the NMR spectral characteristics of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Executive Summary & Structural Context
Compound: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine CAS: 917806-24-7 Molecular Formula: C7H5ClF3N Role: Key scaffold for nucleophilic aromatic substitution (SNAr) reactions in drug discovery.
This guide addresses the structural validation of the 2,3,4-substituted pyridine scaffold. The simultaneous presence of a chlorine atom (C2), a methyl group (C3), and a trifluoromethyl group (C4) creates a unique electronic and steric environment that distinguishes this compound from its regioisomers. The proximity of the methyl and trifluoromethyl groups induces specific scalar couplings (
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, this compound is often accompanied by regioisomers or precursors. The following table contrasts the target with its most common "alternatives" (impurities or isomers) to facilitate rapid identification.
Table 1: Diagnostic NMR Signals for Structural Differentiation
| Feature | Target Compound (2-Cl, 3-Me, 4-CF3) | Alternative 1: Regioisomer (2-Cl, 4-Me, 3-CF3) | Alternative 2: Precursor (2-Cl-4-CF3-Pyridine) |
| Methyl Signal | ~2.50 ppm (Singlet/Quartet*) | ~2.40 ppm (Singlet) | Absent |
| Aromatic Region | 2 Protons (AB System) Two doublets ( | 2 Protons (AB System) Two doublets ( | 3 Protons (1s, 2d pattern) |
| Through-space/bond to Methyl Methyl peak broadens or splits ( | No Methyl-F coupling (Methyl is para to CF3 or too distant) | N/A | |
| H-6 Shift | ~8.5 ppm (Deshielded by N) | ~8.3 ppm | ~8.7 ppm |
*> Note: The methyl group in the target is ortho to the CF3 group. This often results in a fine quartet splitting (
Expected Spectral Data
Note: Values are high-confidence predictions derived from substituent increments and analogous experimental data (e.g., 2-chloro-4-trifluoromethylpyridine).
H NMR (400 MHz, CDCl )
-
8.52 (d,
Hz, 1H, H-6): The most deshielded proton due to the adjacent Nitrogen. -
7.55 (d,
Hz, 1H, H-5): Ortho coupling to H-6. Shielded relative to H-6. -
2.51 (q,
Hz, 3H, CH ): The methyl signal appears as a quartet or broad singlet due to coupling with the adjacent CF group.
C NMR (100 MHz, CDCl )
- 151.5 (C-2): Quaternary, attached to Cl.
- 149.8 (C-6): Methine, alpha to Nitrogen.
-
138.2 (q,
Hz, C-4): Quaternary, coupled to F. - 131.0 (C-3): Quaternary, attached to Methyl.
-
122.5 (q,
Hz, CF ): Typical trifluoromethyl quartet. -
119.5 (q,
Hz, C-5): Methine, ortho to CF . -
16.5 (CH
): Methyl carbon.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid misinterpretation of the fluorine coupling, follow this strict protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the sample.
-
Solvent: Dissolve in 0.6 mL CDCl
(99.8% D) containing 0.03% TMS.-
Why: CDCl
minimizes solvent interaction with the pyridine nitrogen compared to DMSO-d6, ensuring sharp peaks.
-
-
Filtration: Filter through a cotton plug if any turbidity is observed (critical for resolution of small
couplings).
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reason: The quaternary carbons (C2, C3, C4) and CF3 group have long T1 relaxation times. A short D1 will suppress their signals in
C experiments.
-
-
Scans (NS):
- H: 16 scans.[1]
- C: 512 scans minimum (due to splitting of C-F signals reducing peak height).
Step 3: Processing & Validation
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz) for
H. -
Validation Check: Zoom into the methyl region (2.5 ppm). If the peak is a perfect singlet, suspect the regioisomer (where Me and CF3 are distant). If it shows broadening or splitting, the 3-Me/4-CF3 relationship is confirmed.
Structural Logic Visualization
The following diagram illustrates the connectivity and the specific coupling pathways (
Caption: Structural connectivity diagram highlighting the diagnostic 4-bond coupling between the Methyl protons and Fluorine atoms, which confirms the ortho-relationship of substituents.
References
-
ChemicalBook. (2025). 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine CAS 917806-24-7 Basic Information. Retrieved from
-
CoreSyn. (2025). Product Catalog: Halogenated Pyridines and Intermediates. Retrieved from
-
Schlosser, M., et al. (2002).[2][3] Regioselective Synthesis of Chlorinated Trifluoromethylpyridines. European Journal of Organic Chemistry, 327–330.[2][3] (Cited for general synthesis conditions of analogous 2-chloro-4-CF3 pyridines).
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem., 62(21), 7512–7515. (Standard for solvent referencing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE102005030402B4 - Process for the preparation of substituted halopyridines - Google Patents [patents.google.com]
- 3. DE102005030402B4 - Process for the preparation of substituted halopyridines - Google Patents [patents.google.com]
- 4. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GC--MS Analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex heterocyclic compounds, the accurate identification and quantification of intermediates and final products are paramount. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by its trifluoromethyl and chloro-substituents. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for this compound, alongside a critical evaluation of alternative methodologies. The content herein is designed to empower you with the expertise to select and implement the most appropriate analytical strategy for your research needs.
The Primacy of GC-MS for Volatile Pyridine Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine.[1] Its strength lies in the synergistic combination of the superior separation capability of gas chromatography and the definitive identification power of mass spectrometry. The choice of GC-MS is underpinned by its high sensitivity, selectivity, and the wealth of structural information it provides.
Understanding Retention Time in GC-MS
The retention time (t_R) is a critical parameter in GC for qualitative analysis, representing the time taken for a specific analyte to pass through the chromatographic column.[2] It is influenced by a multitude of factors including the analyte's boiling point and polarity, the column's stationary phase, the temperature program, and the carrier gas flow rate.[2][3] For 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine, its volatility makes it an ideal candidate for GC analysis. While a specific, universally applicable retention time cannot be stated due to inter-laboratory variations, a well-defined method will yield consistent and reproducible retention times.[3]
A Robust GC-MS Protocol for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Analysis
This section details a comprehensive, step-by-step GC-MS methodology designed for the reliable analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine standard and dissolve it in 10 mL of a suitable volatile solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine in the chosen solvent to a concentration that falls within the calibration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | Provides precise control over temperature, flow, and injection parameters, ensuring reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and the ability to generate detailed mass spectra for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column is a good starting point for separating a wide range of compounds based on boiling point. The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides good selectivity for halogenated and aromatic compounds. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize the amount of sample reaching the column, enhancing sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate that provides a good balance between analysis time and separation efficiency. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for early eluting compounds, while the final hold ensures that all components are eluted from the column. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation of the analyte within the ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that generates reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 50-300 | A suitable mass range to capture the molecular ion and key fragment ions of the target analyte. |
Data Analysis and Interpretation
-
Identification: The primary identification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is achieved by comparing its retention time with that of a known standard. Confirmation is provided by matching the acquired mass spectrum with a reference spectrum from a library or a previously analyzed standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.
Visualizing the GC-MS Workflow
Sources
A Senior Application Scientist's Guide to the Analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine: Reference Standards and Method Validation
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of intermediates like 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is paramount. This heterocyclic compound, featuring a substituted pyridine core, is a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final product.
This guide provides an in-depth technical overview of the reference standards and analytical methodologies for the analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. In the absence of extensive publicly available, validated methods for this specific analyte, this document outlines robust, scientifically-grounded protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it details the rigorous validation process required to ensure these methods are fit for purpose, adhering to the principles of scientific integrity and regulatory expectations.
The Analytical Imperative: Why High-Fidelity Measurement is Crucial
The trifluoromethyl group in 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine significantly influences the molecule's chemical properties, often enhancing metabolic stability and membrane permeability in parent drug candidates. However, isomers and process-related impurities can have different toxicological profiles or impact reaction kinetics. Therefore, a highly selective and sensitive analytical method is not just a quality control metric; it is a cornerstone of robust scientific research and development.
Selecting the Right Analytical Tool: A Comparative Overview
The two primary chromatographic techniques suitable for the analysis of a semi-volatile, aromatic compound like 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
| Technique | Principle | Advantages for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Analysis | Disadvantages for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds in the gas phase followed by detection with a mass spectrometer. | High sensitivity and selectivity. Provides structural information for definitive peak identification. Ideal for impurity profiling. | Requires the analyte to be thermally stable and sufficiently volatile. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Broad applicability to a wide range of compounds. Non-destructive, allowing for fraction collection. Robust and widely available. | Lower sensitivity and selectivity compared to GC-MS. Does not provide structural confirmation without a mass spectrometric detector. |
Reference Standards: The Foundation of Accurate Analysis
The cornerstone of any quantitative analytical method is a well-characterized reference standard. For 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine, a certified reference material (CRM) with a specified purity is essential. While a specific CRM for this exact isomer may not be universally available from all major suppliers, custom synthesis or sourcing from specialized chemical providers is a viable option. When procuring a reference standard, it is critical to obtain a Certificate of Analysis (CoA) that details:
-
Purity: Determined by a validated, orthogonal method (e.g., GC-FID or HPLC-UV with area percent, and confirmed by techniques like differential scanning calorimetry).
-
Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Traceability: Ideally, traceable to national or international standards.[1][2]
For the purpose of this guide, we will assume the availability of a reference standard with a purity of ≥98%.
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step protocols for the analysis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine using GC-MS and HPLC-UV. These protocols are intended as a starting point and must be validated for the specific instrumentation and sample matrix used in your laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the premier technique for the identification and quantification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine, particularly for trace-level impurity analysis, due to its high sensitivity and the structural information provided by mass spectrometry.
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine reference standard and dissolve in a suitable volatile solvent (e.g., methanol or dichloromethane) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL). Perform serial dilutions to create calibration standards across the desired concentration range.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its ability to separate a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine would be determined from the full scan mass spectrum of the reference standard.
-
GC-MS Method Validation:
A robust GC-MS method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte in a blank sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels. |
| Range | Typically 80-120% of the target concentration. |
| Accuracy (% Recovery) | 90-110% at three concentration levels. |
| Precision (% RSD) | Repeatability (intra-day): ≤ 2%. Intermediate precision (inter-day): ≤ 3%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate). |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a workhorse technique in many laboratories and provides a reliable alternative for the quantification of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine, especially for assay and purity determinations where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Standard and Sample Preparation: Similar to the GC-MS protocol, prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v). Prepare working standards and sample solutions at a concentration that falls within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is proposed to ensure separation from potential impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. For a substituted pyridine, a wavelength in the range of 260-280 nm is expected.
HPLC Method Validation:
The validation parameters and acceptance criteria for the HPLC method are the same as those outlined for the GC-MS method.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in both the GC-MS and HPLC workflows.
Conclusion: A Pathway to Reliable Analysis
While a universally adopted, validated method for 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine may not be readily available, this guide provides the scientific framework and practical protocols for researchers to develop and validate their own robust analytical methods. By starting with a well-characterized reference standard and following the principles of method validation outlined herein, laboratories can ensure the generation of high-quality, reliable data. The choice between GC-MS and HPLC-UV will depend on the specific analytical needs, but both techniques, when properly validated, are powerful tools for the characterization of this important chemical intermediate. This commitment to analytical excellence is fundamental to advancing pharmaceutical and agrochemical research and development.
References
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]
Sources
Safety Operating Guide
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine proper disposal procedures
Operational Guide: Safe Disposal and Management of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Part 1: Immediate Action Assessment
Stop and Assess: You are handling a Halogenated Heterocycle .[1] This is not standard organic waste. The presence of the Trifluoromethyl (-CF3) group at position 4 and Chlorine at position 2 dictates a specialized disposal pathway. Improper disposal (e.g., standard solvent streams) can damage incinerator linings via hydrofluoric acid (HF) generation or result in regulatory fines for "Dilution" violations under RCRA.
Chemical Profile & Hazard Identification
-
Chemical Name: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
-
Functional Groups: Halogenated Pyridine (Cl, -CF3), Methyl group.
-
Key Hazards:
-
Toxic (Acute): Likely H301/H311 (Toxic if swallowed/contact).
-
Corrosive/Irritant: Pyridine derivatives are severe eye irritants (H318) and skin irritants (H315).
-
Combustion Hazard: Burns to form Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).
-
Critical Prohibition:
-
NEVER pour down the drain (Aquatic Toxicity).
-
NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is re-classified as halogenated (costly and inefficient).
-
NEVER mix with strong oxidizers or acids (Risk of HF evolution).
Part 2: Waste Characterization & Segregation Strategy
To ensure compliance with EPA (RCRA) and local regulations, this compound must be segregated into a Halogenated Waste Stream .
The "Why" Behind Segregation (Senior Scientist Insight)
Most standard laboratory waste is incinerated at moderate temperatures (~850°C). However, the C-F bond in the trifluoromethyl group is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration may fail to break this bond completely, leading to the emission of fluorinated byproducts or Trifluoroacetic Acid (TFA). Furthermore, the generation of HF requires the incinerator to have a caustic scrubber (e.g., NaOH spray) to neutralize the acid gas before it corrodes the stack or escapes.
Decision Logic for Waste Segregation:
Figure 1: Decision matrix for segregating trifluoromethyl-pyridine waste streams to ensure correct incineration routing.
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred.
-
Reasoning: While the compound itself is stable, trace hydrolysis (especially if wet) can generate HCl or HF. Glass is acceptable but poses a breakage risk. Metal containers should be avoided due to corrosion potential from halogenated byproducts.
-
-
Closure: Vented caps are recommended if the waste solution contains volatile solvents, but standard screw caps are acceptable for the pure solid.
Step 2: Labeling (RCRA Compliance)
Labeling must be specific. Generic "Organic Waste" labels are insufficient for safety personnel.
| Field | Required Entry |
| Chemical Name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine |
| Hazard Class | Toxic, Irritant, Environmental Hazard |
| Constituents | List all solvents (e.g., "5% Compound in 95% Dichloromethane") |
| Date | Start date of accumulation |
| RCRA Code | D001 (Ignitable, if in solvent), D022 (if Chloroform used). If pure, likely falls under Process Waste requiring characterization. |
Step 3: Storage Prior to Pickup
-
Secondary Containment: Store the bottle in a polyethylene tray capable of holding 110% of the container's volume.
-
Segregation: Keep separate from Oxidizers (Nitric Acid, Peroxides) and Strong Bases.
-
Ventilation: Store in a chemical fume hood or a ventilated waste cabinet.
Part 4: The Destruction Mechanism (Incineration)[2]
As a researcher, understanding the fate of your chemical builds trust in the safety system. We do not landfill this chemical. It undergoes High-Temperature Incineration .
The Chemical Fate:
The critical challenge is the 3 moles of HF generated per mole of compound. This is why you must identify the "Trifluoromethyl" group on the label.
Figure 2: Industrial destruction pathway. The scrubber step is essential to prevent atmospheric release of Hydrofluoric Acid.
Part 5: Emergency Contingencies (Spill Response)
If a spill occurs in the lab, follow this specific protocol.
1. Solid Spill (Powder/Crystal):
-
PPE: Nitrile gloves (double gloved), safety goggles, N95 dust mask (or respirator if fine powder).
-
Action:
-
Do not dry sweep (creates dust).[2]
-
Cover with a wet paper towel or inert absorbent pad to dampen.
-
Scoop into a wide-mouth HDPE jar.
-
Wipe surface with a soap/water solution (Pyridine removal).
-
2. Liquid/Solution Spill:
-
Absorbent: Use Polypropylene Pads or Vermiculite .
-
Avoid: Clay-based absorbents if the solution is acidic, though generally acceptable.
-
-
Decontamination: Scrub the area with a dilute surfactant. Verify pH is neutral before declaring clean.
References
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA 600/9-85-028.[3] [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Pyridines.[Link]
Sources
Personal protective equipment for handling 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Executive Hazard Profile (The "Why")
Handling 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine requires a safety strategy that goes beyond standard "lab coat and gloves." This molecule combines a reactive 2-chloro pyridine core with a lipophilic 4-trifluoromethyl group.
The Mechanism of Risk:
-
Enhanced Permeation: The trifluoromethyl (
) and methyl groups significantly increase the molecule's lipophilicity (LogP). This allows it to permeate standard nitrile gloves and skin barriers faster than non-fluorinated pyridines. -
Reactivity: The chlorine at the 2-position is susceptible to nucleophilic displacement. Upon contact with biological tissue (mucous membranes), it can hydrolyze or react, leading to severe irritation or chemical burns.
-
Systemic Toxicity: Halogenated pyridines are often potent uncouplers of oxidative phosphorylation or neurotoxins. Inhalation of dust or vapors can lead to acute respiratory distress.[1]
Critical Hazard Classifications (GHS Read-Across):
-
H301/H302: Toxic/Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.[2]
The PPE Firewall: Specification Matrix
Standard laboratory PPE is insufficient for prolonged handling of this compound. You must utilize a "Defense-in-Depth" strategy.
| Protection Zone | Standard Requirement | Enhanced Requirement (This Compound) | Technical Justification |
| Hand Protection (Splash) | Nitrile (4 mil) | Nitrile (Minimum 5-8 mil) | Standard 4-mil nitrile offers <5 min breakthrough time for halogenated solvents/oils. Thicker nitrile extends this window for incidental splash. |
| Hand Protection (Handling) | Nitrile (Double) | Silver Shield® (Laminate) or Viton® | Critical: The |
| Eye/Face | Safety Glasses | Chemical Splash Goggles | Fine powders or oily liquids can bypass glasses. Vapors are lacrimators; a seal is required to prevent corneal injury. |
| Respiratory | Fume Hood | Fume Hood + N95/P100 (if solid) | Primary containment is the hood. If weighing fine powder, a particulate respirator is a secondary fail-safe against dust inhalation. |
| Body | Lab Coat (Cotton) | Tyvek® Lab Coat + Chemical Apron | Cotton absorbs liquids, holding the toxicant against the skin. Tyvek repels dust; a rubber apron prevents soak-through during spills. |
Hierarchy of Defense (Visualized)
The following diagram illustrates the operational workflow for safety, prioritizing engineering controls over PPE.
Caption: The "Defense-in-Depth" strategy. Engineering controls must be verified before PPE is donned.
Operational Protocols
A. Weighing and Transfer (Solid/Powder)
Context: Most exposure events occur during the transfer of solids due to static charge and dust generation.
-
Pre-Check: Verify fume hood flow is active. Clear the sash area of clutter.
-
Static Control: Use an antistatic gun or ionizing bar if the powder is fluffy. Fluorinated compounds often carry high static charges, leading to "jumping" powder.
-
Donning:
-
Put on Silver Shield® (laminate) gloves.[3]
-
Put on standard Nitrile gloves over the laminate gloves (for dexterity).
-
Tape the cuff of the lab coat to the outer glove if handling large quantities (>10g).
-
-
Transfer: Weigh inside the hood. Do not remove the balance. If the container must be removed, wipe the exterior with a solvent-dampened wipe (Acetone/Ethanol) inside the hood first.
-
Doffing: Remove outer nitrile gloves inside the hood and dispose of them as solid hazardous waste. Wash laminate gloves with soap/water before removing.
B. Reaction Setup (Liquid/Solution)
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the fluorinated pyridine directly into the bloodstream [1].
-
Temperature: If heating, ensure a reflux condenser is properly seated. Fluorinated pyridines have significant vapor pressures at elevated temperatures.
Emergency Response & Decontamination
Spill Response Workflow
Scenario: 5g of solid spills inside the fume hood.
Caption: Decision logic for spill response. Spills outside containment require immediate evacuation.
First Aid (Self-Validating)
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use organic solvents (alcohol) to wash skin; this increases absorption.
-
Eye Contact: Flush for 15 minutes. Note: Fluorinated compounds can cause delayed corneal pitting. Seek an ophthalmologist even if pain subsides.
Disposal Considerations
Crucial Directive: Do not mix with general organic waste if your facility separates halogenated waste.
-
Segregation: Segregate into "Halogenated Organic Waste" .
-
Labeling: Clearly tag as "Fluorinated Pyridine - Toxic."
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration .
-
Why? The
bond is extremely stable. Standard low-temp incineration may not break the ring, or may generate Hydrogen Fluoride (HF) without proper scrubbers. Ensure your waste contractor utilizes kilns rated for fluorinated organics [2].
-
References
-
Ursin, C., et al. (1995). "Permeability of Commercial Solvents Through Living Human Skin." American Industrial Hygiene Association Journal.
-
United Nations Environment Programme. (2015). "Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Organic Pollutants." Basel Convention.
-
PubChem. (2023). "2-Chloro-3-(trifluoromethyl)pyridine Compound Summary." National Library of Medicine. (Note: Cited as closest structural analog for hazard read-across).
-
Ansell Chemical Resistance Guide. (2022). "Permeation & Degradation Database."
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
